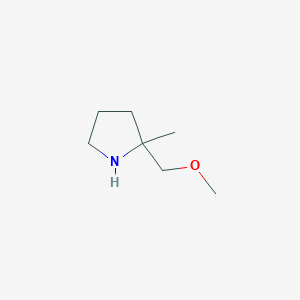

2-Methoxymethyl-2-methylpyrrolidine

Description

2-Methoxymethyl-2-methylpyrrolidine is a substituted pyrrolidine derivative characterized by a methyl group and a methoxymethyl group at the 2-position of the pyrrolidine ring. Pyrrolidines are five-membered saturated nitrogen-containing heterocycles widely studied for their conformational flexibility and pharmacological relevance.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-(methoxymethyl)-2-methylpyrrolidine |

InChI |

InChI=1S/C7H15NO/c1-7(6-9-2)4-3-5-8-7/h8H,3-6H2,1-2H3 |

InChI Key |

DTELXVYYTBMURM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1)COC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methoxymethyl-2-methylpyrrolidine typically involves:

- Formation of the pyrrolidine ring with the 2-methyl substituent.

- Introduction of the methoxymethyl group at the 2-position.

- Control of stereochemistry to obtain optically pure isomers when required.

Hydrogenation of 2-Methylpyrroline Precursors

A key method involves the catalytic hydrogenation of 2-methylpyrroline to produce 2-methylpyrrolidine intermediates, which can be further functionalized to introduce the methoxymethyl group.

- Catalysts: Platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt-C) are preferred for hydrogenation due to their efficiency and selectivity.

- Solvents: A mixture of ethanol and methanol (ratios between 2:1 and 3:1 v/v) is used as a non-corrosive medium facilitating the reaction.

- Conditions: Hydrogenation is typically performed at ambient temperature and above atmospheric pressure, often under a hydrogen gas atmosphere or by in situ hydrogen generation.

- Purification: The product 2-methylpyrrolidine is often isolated as its tartrate salt (L-tartrate or D-tartrate) by addition of tartaric acid, facilitating crystallization and purification without isolating intermediates.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent can be introduced via nucleophilic substitution or alkylation reactions starting from 2-methylpyrrolidine or related intermediates.

- Typical alkylating agents include chloromethyl methyl ether or derivatives capable of transferring the methoxymethyl group.

- Reaction conditions are optimized to maintain stereochemical integrity and avoid side reactions.

Alternative Routes and Stereochemical Control

- Starting from optically pure precursors such as L-prolinol or (R)-2-methylpyrrolidine hydrobromide, stereochemical purity can be maintained.

- Functionalization steps are conducted under mild conditions to prevent racemization.

- Subsequent purification steps include recrystallization from alcohol solvents and chromatographic methods.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Catalysts | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | 5% Pt-C or PtO2 catalyst | Ethanol/Methanol (2:1 to 3:1 v/v) | Ambient temperature, H2 atmosphere, >1 atm | Non-corrosive solvent; direct product formation |

| Tartrate salt formation | L- or D-Tartaric acid | Alcohol solvents | Ambient temperature, crystallization | Facilitates purification and optical resolution |

| Methoxymethyl group introduction | Chloromethyl methyl ether or equivalents | Aprotic solvents (e.g., DMF, DCM) | Room temperature to moderate heating | Requires careful control to avoid racemization |

| Recrystallization | Alcohol solvents (e.g., ethanol) | - | Cooling after dissolution | Enhances purity and optical purity |

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(Methoxymethyl)-2-methylpyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Polarity and Solubility : The methoxymethyl group in the target compound likely improves water solubility compared to 2-Methylpyrrolidine, making it more suitable for biological applications .

Steric Effects : The 2-methyl group may hinder nucleophilic attacks at the nitrogen, contrasting with unsubstituted pyrrolidines like those in orexin receptor antagonists (e.g., compound 25 in ).

Pharmacological Potential: Pyrrolidine derivatives with aromatic or polar substituents (e.g., 2-(2-methoxyphenyl)pyrrolidine) are frequently explored in drug discovery due to their bioavailability and target affinity .

Pharmacological and Industrial Relevance

- Medicinal Chemistry : Pyrrolidine derivatives are prominent in central nervous system (CNS) drug development. For instance, dual orexin receptor antagonists (e.g., ) rely on pyrrolidine scaffolds for conformational adaptability . The target compound’s methoxymethyl group may enhance blood-brain barrier penetration.

- Industrial Applications : Substituted pyrrolidines like 5-Methyl-2-pyrrolidone () are utilized as solvents or intermediates. The methoxymethyl group in the target compound could expand its utility in catalysis or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.